molecular formula C10H9ClN2O3S B1391741 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride CAS No. 1189749-71-0

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride

Cat. No.: B1391741
CAS No.: 1189749-71-0
M. Wt: 272.71 g/mol
InChI Key: KUDGOSQVGJNNQS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS 1189749-71-0) is a specialized aromatic sulfonyl chloride reagent of high value in medicinal chemistry and drug discovery. Its molecular structure, featuring a methoxy group and a pyrazole heterocycle, makes it a versatile building block for the synthesis of more complex sulfonamide derivatives. This compound is supplied with a minimum purity of 95% and has a molecular weight of 272.7 g/mol . The primary research application of this reagent is as a key intermediate in the synthesis of novel sulfonamide-containing compounds, particularly in the construction of benzisoxazole sulfonamide derivatives explored in recent patent literature . As a sulfonyl chloride, it reacts efficiently with amines and other nucleophiles in the presence of a base, such as triethylamine, to form sulfonamide bonds under mild conditions, typically at room temperature in solvents like tetrahydrofuran (THF) . This reactivity is crucial for creating sulfonamide functional groups, which are a common pharmacophore in many bioactive molecules due to their ability to engage in hydrogen bonding and their favorable metabolic profile . Researchers utilize this compound to develop potential therapeutic agents, as the 1,3,4-oxadiazole and sulfonamide motifs are established bioisosteres for esters and amides and are found in drugs with a range of biological activities, including anti-inflammatory and antimicrobial properties . Handling of this chemical requires strict safety protocols. It is classified as corrosive (GHS05) and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is mandatory. It must be used only in a well-ventilated area, and all dust/fume/gas/mist/vapours/spray must not be inhaled . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-methoxy-5-pyrazol-1-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-16-9-4-3-8(13-6-2-5-12-13)7-10(9)17(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDGOSQVGJNNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example: Synthesis of Pyridinesulfonyl Chlorides

Pyridinesulfonyl chlorides, similar in structure to the target compound, can be synthesized using a method involving the reaction of the diazonium salt of an aminopyridine with a mixture of thionyl chloride in water, in the presence of an electron transfer catalyst like copper(I) chloride.

Analysis and Characterization

After synthesis, the compound would be characterized using various analytical techniques:

Data Table: Hypothetical Synthesis Pathway

Step Reaction Reagents Conditions
1 Pyrazole Ring Formation Cross-coupling reagents (e.g., palladium catalyst) Inert atmosphere, moderate temperature
2 Diazotization Sodium nitrite, hydrochloric acid Low temperature (around 0°C)
3 Reaction with SO2 Sulfur dioxide, copper(I) or copper(II) chloride Low temperature, suitable solvent
4 Chlorination Thionyl chloride Gradual addition at low temperature

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at moderate temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent.

Major Products

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl group with the organoboron reagent.

Scientific Research Applications

Overview

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is a versatile compound utilized in various scientific research applications, particularly in organic chemistry and biochemistry. Its unique structure allows it to participate in a range of chemical reactions and modifications, making it valuable in the synthesis of complex molecules.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of a suitable precursor with chlorinating agents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride group is highly reactive, allowing for various substitution and coupling reactions.

Common Reactions:

  • Nucleophilic Substitution : The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Suzuki-Miyaura Coupling : This compound can participate in cross-coupling reactions to form biaryl compounds when reacted with organoboron reagents in the presence of a palladium catalyst.

Organic Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it useful for synthesizing various derivatives.

Biochemical Applications

This compound can modify biomolecules through sulfonylation reactions , impacting protein function and cellular processes. Studies have shown that pyrazole derivatives exhibit significant biological activities, including:

  • Anti-inflammatory properties
  • Antitumor effects

These activities are attributed to the compound's interaction with specific enzymes and receptors involved in critical biochemical pathways.

Pharmaceutical Development

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug development. Research indicates its potential use in synthesizing pharmaceutical agents targeting various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonate thioester linkages with nucleophiles. This reactivity makes it useful for modifying biomolecules and other substrates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is compared below with three analogous sulfonyl chlorides:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Toxicity (GHS Classification)
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 None High reactivity with nucleophiles H314, H318, H302, H371 (acute toxicity)
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 Methyl (-CH₃) at para Moderate reactivity; steric hindrance H314, H335 (respiratory irritation)
4-Nitrobenzenesulfonyl chloride C₆H₄ClNO₄S 221.62 Nitro (-NO₂) at para High reactivity; electron-withdrawing group H302, H318 (severe eye damage)
This compound C₁₀H₉ClN₂O₃S 272.71 Methoxy (-OCH₃) and pyrazole Moderate reactivity; electron-donating effects Likely H314, H318 (inferred from analogs)

Key Observations:

Reactivity Modulation :

  • The methoxy group in the target compound donates electron density via resonance, reducing the electrophilicity of the sulfonyl chloride compared to 4-nitrobenzenesulfonyl chloride (which has an electron-withdrawing nitro group). This results in slower reaction kinetics with nucleophiles like amines .
  • The pyrazole ring introduces steric hindrance, further decreasing reactivity relative to unsubstituted benzenesulfonyl chloride.

Toxicity and Safety :

  • While direct toxicity data for the target compound are scarce, its structural similarity to benzenesulfonyl chloride suggests analogous hazards, including skin/eye corrosion (H314, H318) and systemic toxicity (H371) .
  • Unlike p-toluenesulfonyl chloride , the pyrazole moiety may introduce additional risks (e.g., nitrogen-based decomposition products under heat).

Storage and Stability :

  • Similar to benzenesulfonyl chloride , the compound should be stored in inert, airtight containers under cool, dry conditions to prevent hydrolysis. Its higher molecular weight and substituents may enhance stability compared to simpler analogs .

Biological Activity

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS Number: 1189749-71-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Overview of Biological Activity

The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride group allows for the modification of biomolecules, enhancing its potential as a therapeutic agent.

Target Interactions
The pyrazole moiety in the compound is known to interact with various enzymes and receptors through nucleophilic substitution reactions. This interaction can lead to alterations in biochemical pathways associated with inflammation and cancer progression.

Biochemical Pathways
Research indicates that compounds with similar structures have been implicated in several biochemical pathways, particularly those involved in cell signaling and metabolism. The sulfonyl chloride group facilitates the formation of sulfonamide derivatives, which are known to exhibit significant biological activity .

Antimicrobial Activity

A study demonstrated that related pyrazole derivatives showed considerable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 22.4 to 30.0 µg/mL . This suggests that this compound may also possess similar antibacterial properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole-sulfonamide hybrids as anticancer agents. For instance, compounds derived from this class have shown cytotoxicity against oral squamous cell carcinoma (OSCC) lines, indicating their potential as new drug candidates . The mechanism involves inhibition of carbonic anhydrases (CA I and II), which are crucial in tumor growth and metastasis.

Study on Antibacterial Properties

A comparative study evaluated the antibacterial efficacy of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, especially against resistant strains .

CompoundMIC (µg/mL)Target Bacteria
4b22.4Bacillus subtilis
4b29.8Staphylococcus aureus
4b29.6Escherichia coli
4b30.0Klebsiella pneumoniae

Study on Anticancer Properties

In a separate investigation, pyrazole-sulfonamide hybrids were tested for their ability to inhibit CA I and II, revealing promising results for their use in cancer therapy. The study highlighted the importance of methoxy substitution in enhancing cytotoxicity against cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride?

The synthesis typically involves sulfonation of a substituted benzene ring followed by pyrazole coupling. A three-step approach is often used:

  • Step 1: Sulfonation of a methoxy-substituted benzene precursor using chlorosulfonic acid to generate the sulfonyl chloride intermediate.
  • Step 2: Introduction of the pyrazole moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura if boronic acid derivatives are used).
  • Step 3: Purification via column chromatography or recrystallization in solvents like dichloromethane or ethanol . Critical parameters include temperature control (<0°C during sulfonation) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, pyrazole at C5). Aromatic proton signals in the δ 7.0–8.5 ppm range are typical .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
  • X-ray Crystallography: For unambiguous structural confirmation. SHELXL is widely used for refinement, especially to resolve disorder in the pyrazole ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectral data for this compound?

Discrepancies often arise from tautomerism in the pyrazole ring or solvent effects in NMR. To address this:

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict tautomeric stability and compare with experimental results.
  • Use variable-temperature NMR to observe dynamic equilibria between tautomers .
  • Cross-validate with IR spectroscopy to detect sulfonyl chloride stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent Screening: Use mixed solvents (e.g., ethanol/diethyl ether) to slow crystallization and improve crystal quality.
  • Handling Twinning: If crystals exhibit twinning, employ SHELXL’s TWIN/BASF commands to refine against twinned data .
  • Temperature Control: Crystallize at 4°C to minimize thermal motion artifacts.

Q. How should reactive intermediates be stabilized during synthesis?

  • Sulfonyl Chloride Stability: Store intermediates under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis.
  • Quenching Protocols: Add reaction mixtures to ice-cold aqueous NaHCO₃ to neutralize excess chlorosulfonic acid .
  • Byproduct Analysis: Monitor reactions via TLC or LC-MS to detect side products like sulfonic acids (common if moisture is present) .

Q. How can researchers analyze and mitigate impurities in final products?

  • Chromatographic Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities.
  • Recrystallization: Dissolve crude product in hot ethanol and cool gradually to isolate pure crystals (>97% purity) .
  • Elemental Analysis: Confirm stoichiometry (C, H, N, S) to detect persistent contaminants like unreacted pyrazole precursors .

Data Contradiction and Troubleshooting

Q. How to address conflicting reactivity predictions in nucleophilic substitutions?

If the pyrazole group exhibits unexpected reactivity (e.g., resistance to substitution):

  • Electronic Effects: Use Hammett σ constants to evaluate electron-withdrawing/donating effects of substituents. The methoxy group (σₚ ~ -0.27) may deactivate the benzene ring, requiring harsher conditions .
  • Alternative Coupling Methods: Transition to Pd-catalyzed cross-coupling if SNAr fails, using a pre-functionalized boronic ester pyrazole derivative .

Q. What causes low yields in sulfonation steps, and how can this be improved?

Low yields often result from:

  • Incomplete Sulfonation: Ensure stoichiometric excess of chlorosulfonic acid (≥2 eq.) and reaction times >6 hours.
  • Side Reactions: Additives like DMF (catalytic) can enhance sulfonation efficiency by stabilizing reactive intermediates .

Structural and Mechanistic Insights

Q. What are the implications of the pyrazole ring’s tautomerism on biological activity?

The 1H-pyrazole tautomer (vs. 2H-) can influence hydrogen-bonding interactions in target proteins. Use NOESY NMR or X-ray to determine the dominant tautomer in solution/solid state. Computational docking studies (AutoDock Vina) can correlate tautomeric forms with binding affinities .

Q. How does the sulfonyl chloride group participate in further derivatization?

The sulfonyl chloride is highly reactive toward amines and alcohols:

  • With Amines: React with primary/secondary amines (e.g., piperazine) in aprotic solvents (THF, DCM) to form sulfonamides .
  • With Alcohols: Use base (e.g., Et₃N) to generate sulfonate esters. Monitor reactivity via FTIR for SO₂Cl consumption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Reactant of Route 2
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2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride

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